1,6-Dioxacyclododecane-7,12-dione

Catalog No.
S793478
CAS No.
777-95-7
M.F
C10H16O4
M. Wt
200.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,6-Dioxacyclododecane-7,12-dione

CAS Number

777-95-7

Product Name

1,6-Dioxacyclododecane-7,12-dione

IUPAC Name

1,6-dioxacyclododecane-7,12-dione

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

InChI

InChI=1S/C10H16O4/c11-9-5-1-2-6-10(12)14-8-4-3-7-13-9/h1-8H2

InChI Key

AXKZIDYFAMKWSA-UHFFFAOYSA-N

SMILES

C1CCC(=O)OCCCCOC(=O)C1

Canonical SMILES

C1CCC(=O)OCCCCOC(=O)C1

The exact mass of the compound 1,6-Dioxacyclododecane-7,12-dione is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,6-Dioxacyclododecane-7,12-dione (CAS: 777-95-7) is a 12-membered macrocyclic diester, specifically the cyclic dimer of 6-hydroxyhexanoic acid. It is primarily utilized in polymer chemistry as a monomer for ring-opening polymerization (ROP) to produce poly(hexano-6-lactone), a type of polycaprolactone (PCL), or as a comonomer to modify the properties of PCL derived from its smaller, 7-membered counterpart, ε-caprolactone. Unlike liquid ε-caprolactone, this compound is a crystalline solid at ambient temperatures, a key attribute influencing its handling, storage, and processing in both laboratory and industrial settings.

Direct substitution of 1,6-Dioxacyclododecane-7,12-dione with its constituent monomer, ε-caprolactone, is inappropriate due to fundamental differences in physical state, handling logistics, and polymerization behavior. The target compound is a solid with a melting point of 90-93°C, whereas ε-caprolactone is a liquid at room temperature (m.p. -1.5°C). This distinction necessitates different process engineering for storage, feeding, and melt polymerization. Furthermore, the 12-membered ring structure exhibits significantly lower ring strain compared to the 7-membered ε-caprolactone, resulting in markedly different polymerization kinetics and thermodynamics, which directly impacts reaction rates, process control, and the properties of the final polymer.

Superior Handling and Processability Profile as a Solid-State Monomer

A primary procurement differentiator is the physical state. 1,6-Dioxacyclododecane-7,12-dione is a crystalline solid with a melting point of 90–93°C, simplifying handling, dosing, and storage compared to its liquid analog, ε-caprolactone, which has a melting point of -1.5°C.

Evidence DimensionMelting Point
Target Compound Data90–93°C
Comparator Or Baselineε-Caprolactone: -1.5°C
Quantified Difference>90°C higher melting point
ConditionsStandard atmospheric pressure.

This significant difference in melting point makes the target compound suitable for processes requiring solid-phase handling or higher-temperature melt polymerization, avoiding the challenges of pumping and handling a liquid monomer.

Dramatically Reduced Polymerization Rate for Controlled Reactions and Copolymerization

In chemically initiated bulk ring-opening polymerization, the 12-membered 1,6-Dioxacyclododecane-7,12-dione exhibits a substantially lower polymerization rate compared to the highly strained 7-membered ε-caprolactone. A kinetic study found the relative polymerization rate of the 12-membered lactone to be approximately 367 times slower than that of ε-caprolactone under identical conditions.

Evidence DimensionRelative Polymerization Rate
Target Compound Data0.9 (relative rate unit)
Comparator Or Baselineε-Caprolactone (7-membered ring): 330 (relative rate unit)
Quantified Difference~367x slower polymerization rate
ConditionsBulk polymerization at 100°C initiated with a zinc 2-ethylhexanoate/butyl alcohol system.

This lower reactivity is a key advantage for applications requiring precise control over the polymerization process, such as in the synthesis of block copolymers or when a slower, more manageable reaction exotherm is necessary for process safety and scalability.

Critical Analytical Standard for Polycaprolactone (PCL) Thermal Degradation and Recycling Studies

1,6-Dioxacyclododecane-7,12-dione is not just a monomer but also a key cyclic oligomer formed during the thermal degradation of PCL via intramolecular transesterification (backbiting). Its presence and concentration are critical indicators of PCL degradation. Therefore, procurement of the pure compound is essential as an analytical reference standard for researchers developing more stable PCL formulations or investigating chemical recycling pathways.

Evidence DimensionRole in Material Lifecycle
Target Compound DataIdentified as a major thermal degradation product of PCL.
Comparator Or Baselineε-Caprolactone: The primary monomer for PCL synthesis.
Quantified DifferenceServes as a degradation marker, whereas ε-caprolactone serves as the synthesis precursor.
ConditionsThermal degradation of PCL, typically at temperatures above 200°C.

For quality control, stability testing, and recycling research of PCL, this compound is an indispensable reference material, a role that the monomer ε-caprolactone cannot fulfill.

Controlled Synthesis of Block Copolymers

The significantly slower polymerization kinetics relative to monomers like ε-caprolactone make this compound the right choice for sequential addition in block copolymer synthesis, allowing for greater control over block length and architecture.

High-Temperature Melt Polymerization Processes

As a solid with a melting point over 90°C, it is well-suited for industrial melt polymerization processes where solid raw material feeding is preferred and high temperatures are maintained, providing a processability advantage over liquid monomers.

Analytical Reference for PCL Stability and Recyclability

This compound is essential for procurement by labs performing quality control or research on PCL. It serves as a quantitative analytical standard to track the extent of thermal degradation and to validate the efficiency of chemical recycling processes that aim to recover monomers.

XLogP3

1.1

UNII

K085AS8U9A

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H303 (100%): May be harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

777-95-7

Wikipedia

1,6-dioxacyclododecane-7,12-dione

Dates

Last modified: 08-15-2023

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